GNE-886
Overview
Description
GNE-886 is a potent and selective inhibitor of the cat eye syndrome chromosome region candidate 2 bromodomain (CECR2). Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GNE-886 involves the identification of a pyrrolopyridone chemical lead through screening of an internal medicinal chemistry collection. Subsequent structure-based drug design led to the development of this compound . Detailed synthetic routes and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, purification, and characterization.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: GNE-886 primarily undergoes binding interactions with bromodomains rather than traditional chemical reactions like oxidation or reduction. Its design focuses on high affinity and selectivity for the CECR2 bromodomain .
Common Reagents and Conditions: The synthesis of this compound may involve common organic reagents and conditions used in medicinal chemistry, such as solvents, catalysts, and protective groups. Specific details are proprietary.
Major Products Formed: The major product of interest is this compound itself, designed to inhibit the CECR2 bromodomain effectively.
Scientific Research Applications
GNE-886 is used as an in vitro tool compound to study the biological function of bromodomains, particularly CECR2 . Its applications include:
Chemistry: Understanding the binding interactions and selectivity of bromodomain inhibitors.
Biology: Investigating the role of bromodomains in gene expression and chromatin structure.
Industry: Development of new bromodomain inhibitors for therapeutic use.
Mechanism of Action
GNE-886 exerts its effects by selectively binding to the CECR2 bromodomain, inhibiting its interaction with acetylated lysine residues on histones . This inhibition disrupts the regulation of gene expression and chromatin structure, providing insights into the biological roles of bromodomains.
Comparison with Similar Compounds
BRD9 Inhibitors: GNE-886 also shows some activity towards BRD9, another bromodomain protein.
BET Bromodomain Inhibitors: Compounds targeting the bromodomain and extra-terminal (BET) family proteins, such as JQ1, are similar in their mechanism of action but target different bromodomains.
Uniqueness: this compound is unique in its high selectivity and potency for the CECR2 bromodomain, making it a valuable tool for studying this specific protein interaction module .
Properties
IUPAC Name |
N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRTFGYQVXNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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